

# Spectroscopic Analysis of Methyl 3-Cyano-5-fluorobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 3-Cyano-5-fluorobenzoate**

Cat. No.: **B155767**

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Introduction: **Methyl 3-cyano-5-fluorobenzoate** (CAS No. 886732-29-2) is a key building block in medicinal chemistry and materials science.<sup>[1]</sup> Its trifunctional nature, featuring ester, cyano, and fluoro groups on an aromatic ring, provides multiple reaction sites for synthesizing complex molecules.<sup>[1]</sup> Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 3-cyano-5-fluorobenzoate**, complete with detailed experimental protocols for researchers.

## Molecular and Spectroscopic Data Summary

The structural and spectroscopic data for **Methyl 3-cyano-5-fluorobenzoate** (Molecular Formula: C<sub>9</sub>H<sub>6</sub>FNO<sub>2</sub>, Molecular Weight: 179.15 g/mol) are summarized below.<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on established substituent effects and analysis of analogous compounds, such as methyl 3-fluorobenzoate.<sup>[3]</sup>

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.1-8.3	ddd (doublet of doublet of doublets)	JHF $\approx$ 6-8 Hz, JHH $\approx$ 2-3 Hz, JHH $\approx$ 1-2 Hz	Aromatic H (ortho to -COOCH <sub>3</sub> )
~7.9-8.1	ddd	JHF $\approx$ 8-10 Hz, JHH $\approx$ 2-3 Hz, JHH $\approx$ 1-2 Hz	Aromatic H (ortho to -CN)
~7.7-7.9	ddd	JHF $\approx$ 8-10 Hz, JHH $\approx$ 2-3 Hz, JHH $\approx$ 2-3 Hz	Aromatic H (ortho to -F)

| 3.94 | s (singlet) | N/A | Methyl (-OCH<sub>3</sub>) |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
<b>~164</b>	<b>Carbonyl Carbon (C=O)</b>
~162 (d, <sup>1</sup> JCF $\approx$ 250 Hz)	Aromatic C-F
~135 (d, <sup>3</sup> JCF $\approx$ 8 Hz)	Aromatic C-COOCH <sub>3</sub>
~125 (d, <sup>3</sup> JCF $\approx$ 8 Hz)	Aromatic CH (ortho to -CN)
~120 (d, <sup>2</sup> JCF $\approx$ 22 Hz)	Aromatic CH (ortho to -F, para to -CN)
~118 (d, <sup>2</sup> JCF $\approx$ 22 Hz)	Aromatic CH (ortho to -F, para to -COOCH <sub>3</sub> )
~116	Cyano Carbon (C≡N)
~114 (d, <sup>4</sup> JCF $\approx$ 3 Hz)	Aromatic C-CN

| 52.8 | Methyl Carbon (-OCH<sub>3</sub>) |

Table 3: Predicted <sup>19</sup>F NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Reference Standard

| ~ -110 to -115 |  $\text{CFCl}_3$  (0 ppm)[4][5] |

## Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of strong absorptions corresponding to the cyano and ester functional groups.[1][6]

Table 4: Key IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H Stretch
~2240	Strong	$\text{C}\equiv\text{N}$ (Nitrile) Stretch[1]
~1730-1715	Strong	$\text{C}=\text{O}$ (Aromatic Ester) Stretch[1][6]
~1600, ~1450	Medium-Weak	Aromatic C=C Bending
~1300-1200	Strong	$\text{C}-\text{O}$ (Ester) Stretch[6]

| ~1100 | Strong | C-F Stretch |

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.

Table 5: Mass Spectrometry Data

Ion Type	Calculated m/z
$[\text{M}]^{+}$ (Molecular Ion)	179.0383
$[\text{M}+\text{H}]^{+}$	180.0461

|  $[\text{M}+\text{Na}]^{+}$  | 202.0280 |

# Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of **Methyl 3-cyano-5-fluorobenzoate** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR.[7]
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), in a clean vial.[7][8] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[9]
- Sample Transfer: Using a Pasteur pipette, carefully transfer the homogenous solution into a 5 mm NMR tube, ensuring the final liquid height is 4-5 cm. Avoid introducing solid particles or air bubbles.[7][8]
- Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  or 100 MHz for  $^{13}\text{C}$ .[10]
- Data Acquisition:
  - Locking & Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual "shimming" process to achieve sharp, symmetrical peaks.[7]
  - Tuning: The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ).[7]
  - Acquisition: Standard pulse sequences are used to acquire the spectra. For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[11]
  - $^{19}\text{F}$  NMR: For  $^{19}\text{F}$  NMR, an external standard like  $\text{CFCl}_3$  is used for referencing ( $\delta = 0.0$  ppm).[4]

## Infrared (IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Place a portion of the powder into a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.
- Sample Preparation (ATR Method):
  - Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Place the prepared sample (KBr pellet or ATR) in the IR spectrometer's sample holder.
  - Record a background spectrum of the empty spectrometer (or clean ATR crystal).
  - Record the sample spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry Protocol

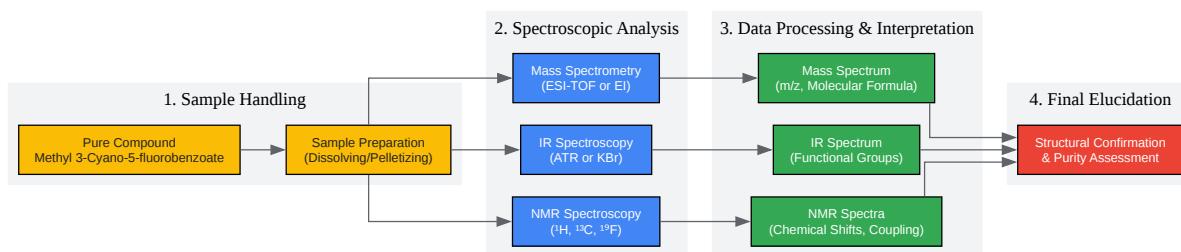
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will primarily generate the protonated molecule  $[\text{M}+\text{H}]^+$ .<sup>[12]</sup> Electron ionization (EI) can also be used, which typically produces the molecular ion  $[\text{M}]^+$  and more extensive fragmentation patterns.<sup>[12]</sup>
- Instrument Setup: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like LC-MS.<sup>[13]</sup> A high-resolution mass

analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.[14]

- Data Acquisition: The mass spectrum is acquired across a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). The resulting data is processed to identify the m/z values of the parent ions and any significant fragments.

## Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of **Methyl 3-cyano-5-fluorobenzoate** is depicted below.



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Caption: Workflow for Spectroscopic Analysis.

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